molecular formula C18H24O2 B569550 (5β)-Estr-1-ene-3,17-dione CAS No. 101469-27-6

(5β)-Estr-1-ene-3,17-dione

Cat. No.: B569550
CAS No.: 101469-27-6
M. Wt: 272.388
InChI Key: RQGGPWBODAZZPE-ARAASWILSA-N
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Description

(5β)-Estr-1-ene-3,17-dione is a synthetic estrane-based steroid characterized by an unsaturation between the C1 and C2 positions, a 3,17-dione configuration, and a 5β stereochemistry. This specific structural arrangement makes it a compound of interest in several advanced research fields. It is primarily investigated as a potential intermediate or precursor in the synthetic pathways of more complex steroidal molecules. Researchers also utilize this compound in metabolic studies to understand the activity and function of steroid-processing enzymes, such as isomerases and hydroxysteroid dehydrogenases. Furthermore, its unique structure lends itself to applications in analytical chemistry, where it serves as a high-purity reference standard for the qualification and quantification of steroidal compounds in various samples using techniques like GC-MS or LC-MS. The exact mechanism of action is derivative of its core steroidal structure and is an area of active investigation. This compound is provided for research purposes only and is not intended for any diagnostic, therapeutic, or human use.

Properties

CAS No.

101469-27-6

Molecular Formula

C18H24O2

Molecular Weight

272.388

IUPAC Name

(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1

InChI Key

RQGGPWBODAZZPE-ARAASWILSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4

Origin of Product

United States

Chemical Transformations and Reactivity of 5β Estr 1 Ene 3,17 Dione

Reactions Involving the Δ¹-Unsaturation in the Estrane (B1239764) A-Ring

Epoxidation Reactions and Stereochemical Control

Epoxidation of the C1-C2 double bond in estrane derivatives introduces a three-membered epoxide ring. The stereochemistry of this addition is of paramount importance as it dictates the spatial orientation of the new oxygen-containing functional group. The reaction of estr-5(10)-ene-3,17-dione (B164560) with an epoxidizing agent results in the formation of 5,10-epoxy-5ξ,10ξ-estrane-3,17-diones, with the 5β,10β-epoxide being the major product. grafiati.com

The stereochemical outcome of epoxidation reactions in steroids is often governed by the steric environment of the double bond. In the case of steroidal 9(10)-alkenes, epoxidation with both chromium trioxide and per-acids, such as m-chloroperbenzoic acid (m-CPBA), has been shown to occur from the α-face. researchgate.net This stereoselectivity is influenced by the steric hindrance posed by other parts of the steroid nucleus. For instance, the oxidation of 3β,6β-dihydroxy-5β-methyl-19-norsteroidal 9(10)-alkenes with chromium trioxide yields 9α,10α-epoxides as minor products. researchgate.netresearchgate.net The stereochemistry of the resulting epoxide can be definitively determined using techniques like X-ray crystallography. researchgate.net

The opening of the epoxide ring is also a stereochemically controlled process, generally following the Fürst–Plattner rule, which predicts the formation of a diaxial product. acs.org This rule is based on the kinetically controlled ring opening that proceeds through a more stable chair-like conformation of the A-ring in the transition state. acs.org However, reaction conditions, such as the use of ionic liquids, can influence the stereoselectivity of the ring-opening reaction, sometimes leading to the formation of the diequatorial product. acs.org

Hydrogenation and Other Reduction Pathways of the C1-C2 Double Bond

The reduction of the C1-C2 double bond is a common transformation that saturates the A-ring. Catalytic hydrogenation is a frequently employed method for this purpose. For example, the hydrogenation of estrone (B1671321) using a palladium on carbon (Pd/C) catalyst leads to the formation of estrane-3,17-dione. researchgate.net The stereochemistry of the newly formed chiral centers at C5 and C10 is crucial and can be established using NMR spectroscopy. researchgate.net

The reduction of the Δ¹-double bond can also be achieved using other reagents and conditions. For instance, dissolving metal reductions can be employed. nih.gov In some cases, the reduction of a C1-C2 double bond can occur concurrently with other reductions in the molecule. Microbial reduction of androsta-1,4-diene-3,17-dione (B159171) (ADD) to testosterone (B1683101) involves the reduction of both the C1-C2 double bond and the C17-keto group. researchgate.net

The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation. Palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones in the presence of certain ionic liquids has been shown to favor the formation of 5β-steroids. acs.orgnih.gov This method provides a greener alternative for the stereoselective synthesis of these important compounds. nih.gov

Modifications at the Ketone Positions (C3 and C17) in (5β)-Estr-1-ene-3,17-dione

The ketone groups at C3 and C17 are highly reactive and serve as handles for introducing a variety of functional groups. These modifications are essential for creating a diverse range of steroid derivatives with tailored properties.

Stereoselective Reduction to Hydroxyl Derivatives

The reduction of the ketone groups at C3 and C17 to hydroxyl groups is a fundamental transformation in steroid chemistry. The stereoselectivity of these reductions is critical, as the resulting stereoisomers can exhibit vastly different biological activities.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of steroidal ketones. acs.orgpsu.edu The stereochemical outcome of the reduction is often influenced by the steric environment around the ketone. For the C17-ketone, reduction typically leads to the formation of the 17β-hydroxy derivative, which is often the more thermodynamically stable product. mdpi.com The selective reduction of the C17-ketone in the presence of a C3-ketone can be challenging and may require specific reaction conditions or protecting group strategies. For instance, selective reduction of the C17-ketone in 19-hydroxy-4-androstene-3,17-dione can be achieved using potassium borohydride at low temperatures. google.com

The presence of substituents on the steroid nucleus can direct the stereochemical course of the reduction. In the synthesis of certain 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors, the stereoselective reduction of a hindered C17-ketone directs the hydride attack to the α-face, resulting in the formation of the 17β-alcohol. mdpi.com

The table below summarizes the stereoselective reduction of ketone groups in various estrane derivatives.

Starting MaterialReagentProductStereochemistryReference
7Sodium Borohydride817β-hydroxy acs.orgpsu.edu
16Sodium Borohydride1717β-hydroxy mdpi.com
19-hydroxy-4-androstene-3,17-dionePotassium Borohydride17β-hydroxy-19-hydroxy-4-androsten-3-one17β-hydroxy google.com

Derivatization Reactions, e.g., Oxime Formation

The ketone groups at C3 and C17 can be readily converted into other functional groups, such as oximes. Oxime formation involves the reaction of the ketone with hydroxylamine (B1172632) or a hydroxylammonium salt. mdpi.commdpi.com This reaction is a classical method for derivatizing carbonyl compounds and has been widely applied in steroid chemistry to generate novel compounds with potential biological activities. mdpi.commdpi.comnih.gov

The formation of an oxime introduces a C=N-OH group, which can exist as E and Z isomers if the ketone is unsymmetrical. mdpi.com These isomers may exhibit different biological properties. The introduction of an oxime group can significantly alter the pharmacological profile of the parent steroid. For example, several steroidal oximes have demonstrated interesting antiproliferative activity against various cancer cell lines. mdpi.com

The table below provides examples of oxime formation in estrane derivatives.

Starting SteroidReagentProductReference
Estrone derivativesHydroxylamine17-oxime derivatives mdpi.com
Androstene and estrane seriesAlkylaminoethyl halides (after oxime formation)O-alkylated oxime ether derivatives nih.gov

Stereochemical Inversion and Rearrangement Reactions in Estrane Derivatives

The inversion of stereochemistry at a specific carbon atom can be a challenging synthetic task. In some cases, a sequence of reactions, such as oxidation followed by stereoselective reduction, can achieve the desired inversion. For example, the inversion of the configuration of a secondary alcohol at C-17 has been considered to investigate the importance of stereochemistry at this position for biological activity. uni-muenchen.de The 17α-epimer of estradiol (B170435), for instance, shows a significantly lower binding affinity to estrogen receptors compared to the natural 17β-epimer. uni-muenchen.de

Rearrangement reactions can lead to the formation of entirely new ring systems or alter the connectivity of the steroid skeleton. The photo-Fries rearrangement of 3-acyl estrone derivatives, for example, involves the migration of an acyl group, leading to the formation of ortho-acyl estrone derivatives. researchgate.net Another notable rearrangement is the Baeyer-Villiger oxidation, which converts a ketone into an ester or a cyclic ketone into a lactone. wiley-vch.de The Dakin reaction, closely related to the Baeyer-Villiger oxidation, converts a hydroxylated phenyl aldehyde or ketone into a benzenediol. wiley-vch.de These rearrangements provide access to a wide array of structurally diverse steroid derivatives.

Functionalization of the Estrane Backbone

Introduction of Substituents at Peripheral Positions (e.g., Halogenation, Alkylation)

The introduction of substituents at peripheral positions of the this compound molecule is a key strategy for modifying its properties. Halogenation and alkylation are two common methods used to achieve this, often targeting positions activated by the existing functional groups.

For instance, the α-position to the ketone at C-3 is a primary site for electrophilic substitution reactions. Research has shown that the bromination of estr-1-ene-3,17-dione can be selectively achieved at the C-2 position. The reaction of the enol acetate (B1210297) of the dione (B5365651) with N-bromosuccinimide (NBS) in a mixture of carbon tetrachloride and chloroform, followed by treatment with sodium acetate in acetic acid, yields 2α-bromo-estr-1-ene-3,17-dione. This selective introduction of a bromine atom at the C-2 position demonstrates a controlled method for functionalizing the A-ring.

Alkylation reactions have also been explored to introduce carbon-based substituents. While specific examples starting directly from this compound are less common in readily available literature, related steroid systems provide insight into potential pathways. For example, the formation of an enolate at a position alpha to a ketone, followed by reaction with an alkyl halide, is a standard method for alkylation in steroid chemistry.

The table below summarizes a key halogenation reaction involving an estr-1-ene-3,17-dione derivative.

Reaction Type Starting Material Reagents Product Key Finding Reference
HalogenationEnol acetate of estr-1-ene-3,17-dione1. N-bromosuccinimide (NBS) in CCl4/CHCl32. NaOAc in HOAc2α-bromo-estr-1-ene-3,17-dioneSelective bromination at the C-2 position.

Oxidative Cleavage and Related Reactions

Oxidative cleavage reactions represent a more drastic modification of the this compound framework, involving the breaking of carbon-carbon bonds within the ring system. These reactions can lead to the formation of seco-steroids, where one of the rings has been opened.

A notable example of such a transformation is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester or lactone. In the context of this compound, the ketone at C-17 is susceptible to this transformation. Treatment with a peroxy acid, such as perbenzoic acid, can lead to the insertion of an oxygen atom between C-13 and C-17, resulting in the formation of a D-homo lactone. This reaction effectively expands the D-ring from a five-membered to a six-membered ring.

Another significant oxidative cleavage reaction is ozonolysis, which targets the carbon-carbon double bond in the A-ring. While specific studies on the ozonolysis of this compound are not extensively documented, the reaction is a well-established method for cleaving double bonds in steroid chemistry. This process would be expected to break the C1-C2 bond, leading to the formation of a dicarbonyl compound and opening the A-ring.

The table below details a significant oxidative reaction related to the estrane backbone.

Reaction Type Starting Ketone Position Reagents Product Type Structural Change Reference
Baeyer-Villiger OxidationC-17Perbenzoic acidD-homo lactoneExpansion of the D-ring to a six-membered lactone.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 5β Estr 1 Ene 3,17 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including (5β)-Estr-1-ene-3,17-dione. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of each proton signal in the ¹H NMR spectrum is indicative of its electronic environment. For instance, protons attached to carbons near electron-withdrawing groups, like the carbonyl groups at C3 and C17, will appear at a lower field (higher ppm value). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), which reveals the connectivity of the proton network.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. slideshare.net The chemical shifts of the carbon signals are highly sensitive to their hybridization and the nature of the atoms they are bonded to. slideshare.net In this compound, the carbonyl carbons (C3 and C17) would exhibit characteristic downfield shifts. While ¹³C-¹³C coupling is generally not observed due to the low natural abundance of ¹³C, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. slideshare.net

Table 1: Representative ¹H and ¹³C NMR Data for Estrane (B1239764) Derivatives Note: The following table contains representative data for related estrane structures to illustrate typical chemical shift ranges. Exact values for this compound may vary.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
16.62 - 7.13150.87 - 154.43
25.77 - 6.12122.33 - 126.96
43.28 - 5.9561.24 - 122.08
173.56 - 4.56219.54 - 220.0
18 (CH₃)0.81 - 0.9711.84 - 14.37

This table is a compilation of data from similar compounds and should be used for illustrative purposes only.

For a more intricate and unambiguous structural assignment of this compound, two-dimensional (2D) NMR techniques are indispensable. wikipedia.org These experiments correlate signals within the same nucleus type or between different nuclei, providing a deeper understanding of the molecular architecture. wikipedia.orgrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the carbon skeleton, allowing for the tracing of spin systems throughout the molecule. rsc.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu Each cross-peak in an HSQC spectrum represents a C-H bond, definitively assigning a proton signal to its corresponding carbon signal. wikipedia.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net Cross-peaks in a NOESY spectrum arise from the nuclear Overhauser effect, which occurs between protons that are close to each other in space (typically within 5 Å). princeton.edu This is particularly useful for determining the stereochemistry of the molecule, such as the cis or trans fusion of the steroid rings.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. wur.nl For this compound (C₁₈H₂₄O₂), the expected exact mass can be calculated and compared to the measured mass. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. GC-MS is widely used for the analysis of volatile and thermally stable compounds like steroids. scielo.br The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the molecular weight and provides structural information through fragmentation patterns. nih.gov For less volatile steroids, derivatization is often employed to increase their volatility and improve their chromatographic behavior.

Table 2: Illustrative GC-MS Data for Estr-5(10)-ene-3,17-dione (B164560)

Parameter Value
NIST Number64767
Total Peaks131
Top Peak (m/z)272
2nd Highest (m/z)215
3rd Highest (m/z)97

Source: PubChem nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is a highly sensitive and selective technique for the analysis of steroids in complex matrices. nih.gov LC separates the components of a mixture in the liquid phase, which is advantageous for compounds that are not sufficiently volatile or are thermally labile for GC analysis. nih.govhelsinki.fi The separated components are then introduced into the mass spectrometer. In an LC-MS/MS system, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. researchgate.net This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, making it ideal for quantitative analysis and the detection of trace levels of steroids. lcms.cz

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of intensities. By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal, which in turn allows for the determination of the exact positions of the atoms, their chemical bonds, and other detailed structural information. wikipedia.org

For steroid molecules like this compound, obtaining a high-quality single crystal is the first critical step. Once a suitable crystal is grown, it is mounted on a diffractometer. The collected diffraction data is then processed to solve and refine the crystal structure. This process reveals crucial stereochemical details, such as the conformation of the fused ring system and the orientation of substituent groups.

In the case of related steroid structures, X-ray crystallography has been instrumental. For instance, the crystal structure of 5α-androstane-3,17-dione was redetermined with improved precision, providing detailed information about its molecular packing and the distorted boat and half-chair conformations of its rings. researchgate.net Similarly, the analysis of 10β-hydroxy-4β,5β-epoxyestr-1-en-3,17-dione established the β-orientation of the epoxy ring and the boat and chair conformations of the steroid rings. mdpi.com This level of detail is crucial for understanding the molecule's physical and chemical properties. The process involves solving the structure using direct methods and refining it through full-matrix least-squares procedures. mdpi.com

ParameterDescription
Technique Single-crystal X-ray diffraction
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.
Information Obtained Atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information. wikipedia.org
Software Examples SHELXL for refinement, ORTEP for visualization. mdpi.com

Chromatographic Methods for Separation and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and sensitive method for analyzing steroids. oup.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid analysis. rsc.org In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. pensoft.net The separation is based on the hydrophobic interactions between the steroid molecules and the stationary phase. More nonpolar compounds are retained longer on the column.

For the analysis of this compound, an RP-HPLC method would likely employ a C18 column. oup.comrsc.org The mobile phase composition would be optimized to achieve good resolution between the main compound and any impurities. Detection is commonly performed using a UV detector, as the enone functional group in the steroid nucleus exhibits UV absorbance. pensoft.net A typical wavelength for detection of such steroids is around 240 nm. pensoft.nettu.edu.iq

Table: Typical HPLC Parameters for Steroid Analysis

Parameter Typical Value/Condition Reference
Column Reversed-phase C18, e.g., 150 mm x 4.6 mm, 3-5 µm particle size pensoft.netacs.org
Mobile Phase Acetonitrile/Water or Methanol/Water gradient or isocratic elution pensoft.netsielc.com
Flow Rate 0.5 - 1.5 mL/min pensoft.net
Detection UV at ~210-254 nm oup.comtu.edu.iq
Column Temperature 25 - 40 °C pensoft.net

Gas Chromatography (GC) is another powerful chromatographic technique used for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of steroids, a derivatization step is often necessary to increase their volatility and thermal stability. acs.orgeiu.edu This typically involves converting polar hydroxyl and ketone groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers or other derivatives. nih.govnih.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by a carrier gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC is frequently coupled with a mass spectrometer (GC-MS), which provides detailed structural information and allows for the identification and quantification of the separated components. oup.comnih.gov This combination is a reference standard for comprehensive steroid analysis due to its excellent separating ability and the extensive knowledge of electron ionization (EI) fragmentation patterns of steroids. oup.com

For this compound, derivatization would target the ketone groups, although selective derivatization of hydroxyl groups is often preferred to avoid unwanted reactions with ketones. acs.org A GC-MS method would be highly effective for identifying and quantifying the compound and any volatile impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. analis.com.mybioline.org.br It is often used as a preliminary screening method to assess the purity of a sample and to monitor the progress of a chemical reaction. researchgate.netssa.lawyer

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass or plastic plate. youtube.com A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. youtube.comdartmouth.edu

For this compound, a silica gel plate would be used as the stationary phase, and a mixture of nonpolar and moderately polar organic solvents, such as cyclohexane (B81311) and ethyl acetate (B1210297), would serve as the mobile phase. bioline.org.br After development, the separated spots can be visualized under UV light (due to the UV-active chromophore) or by staining with a chemical reagent. psu.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify the compound by comparison with a standard.

Table: Common TLC Systems for Steroid Analysis

Component Description Reference
Stationary Phase Silica gel HPTLC plates nih.gov
Mobile Phase Mixtures like cyclohexane/ethyl acetate/ethanol or chloroform/acetone bioline.org.br
Visualization UV light (254 nm or 366 nm), or staining with sulfuric acid-ethanol spray followed by heating. psu.edu

Spectrophotometric Analysis (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths. It is particularly useful for the quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region.

The this compound molecule contains an enone system (an α,β-unsaturated ketone) in the A-ring, which acts as a chromophore. This structural feature gives rise to a characteristic UV absorption maximum (λmax). tu.edu.iq For six-membered cyclic α,β-unsaturated ketones, the base value for λmax is typically around 215 nm. davuniversity.orglibretexts.org The exact position and intensity of the absorption band can be influenced by the solvent and other structural features of the molecule. tu.edu.iq

UV-Vis spectrophotometry can be used to determine the concentration of this compound in a solution by applying the Beer-Lambert law. It is also a common detection method used in HPLC. tu.edu.iq By continuously monitoring the absorbance of the eluent from an HPLC column, a chromatogram can be generated.

Table: UV-Vis Absorption Data for Representative Steroid Chromophores

Chromophore Typical λmax (nm) Reference
Isolated Ketone ~280 (weak)
Acyclic α,β-unsaturated ketone 215 davuniversity.org
6-membered cyclic α,β-unsaturated ketone 215 davuniversity.org
Conjugated Dienone ~240-250 tu.edu.iq182.160.97
Extended Conjugated Systems >250 openstax.org

Theoretical and Computational Studies in Estrane Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of (5β)-Estr-1-ene-3,17-dione

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of steroid molecules. nih.gov While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies are well-established through research on analogous estrane (B1239764) and enone structures. nih.govacs.org These methods allow for detailed predictions of molecular geometry, electronic distribution, and chemical reactivity. rsc.org

Calculations for this compound would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. Following optimization, a range of electronic properties can be calculated to predict its behavior in chemical reactions. physchemres.org Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the α,β-unsaturated ketone in the A-ring and the ketone in the D-ring are the primary sites of reactivity. The LUMO is expected to be localized over the C1-C2 double bond and the C3 carbonyl group, making this region highly electrophilic and susceptible to nucleophilic attack. Another electrophilic site is the C17 carbonyl carbon. Analysis of the molecular electrostatic potential (MEP) map would visually confirm these reactive sites, showing regions of negative potential (electron-rich) around the carbonyl oxygens and positive potential (electron-poor) around the carbonyl carbons and associated α-carbons.

Fukui functions can be calculated to provide a more quantitative measure of the local reactivity at each atomic site, confirming the positions most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov These computational tools collectively provide a robust framework for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and reactivity studies. rsc.org

Table 1: Representative Theoretical Data from DFT Calculations for an Estrane Enone System Note: These values are illustrative and based on typical results for similar steroid enones calculated using DFT with a B3LYP functional and a 6-311++G(d) basis set. Actual values for this compound would require specific computation.

Calculated PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability; site of nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and kinetic stability. physchemres.org
Dipole Moment (μ)~3.5 DebyeMeasures overall polarity of the molecule.
C3 Carbonyl Carbon (NBO Charge)+0.45 eConfirms electrophilic nature of the C3 position.
C17 Carbonyl Carbon (NBO Charge)+0.50 eConfirms electrophilic nature of the C17 position.

Molecular Modeling and Dynamics Simulations of Estrane Derivatives

Molecular modeling and, specifically, molecular dynamics (MD) simulations, offer a window into the dynamic behavior of estrane derivatives in various environments, such as in solution or interacting with biological macromolecules. mdpi.com These computational techniques are essential for understanding conformational flexibility, solvation effects, and the thermodynamics of binding to protein targets like enzymes or nuclear receptors. researchgate.netx-mol.com

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over time using a classical force field (like AMBER or CHARMM). This generates a trajectory of the molecule's motion, revealing its preferred conformations and dynamic flexibility. Analysis of the root-mean-square deviation (RMSD) over time can indicate if the molecule maintains a stable average structure, while root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the steroid skeleton are more rigid or flexible.

More advanced MD applications involve simulating the estrane derivative in the active site of a protein. mdpi.com For instance, if a hypothetical receptor for this compound were being studied, MD simulations could elucidate the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. nih.gov Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation trajectory to calculate the binding free energy, providing a theoretical estimation of the binding affinity between the steroid and its target. mdpi.com These simulations are crucial for rational drug design, helping to explain the structural basis for binding and selectivity. nih.gov

In Silico Prediction of Chemical Reactivity and Stereoselectivity in Estrane Transformations

Computational chemistry provides powerful in silico methods to predict the outcomes of chemical reactions, including regioselectivity and stereoselectivity, which are of paramount importance in steroid chemistry. rsc.org For a molecule like this compound with multiple reactive sites, predicting which site will react and from which direction is a significant challenge that can be addressed computationally. nih.govacs.org

The prediction of reactivity can be approached by modeling the transition states for competing reaction pathways. rsc.org For example, in a reduction reaction using a hydride source, both the C3 and C17 ketones are potential targets. By calculating the activation energy (the energy of the transition state relative to the reactants) for hydride attack at each ketone, one can predict which reduction is kinetically favored. The pathway with the lower activation energy will be the dominant one. beilstein-journals.org

Stereoselectivity, such as the facial selectivity of an attack on a carbonyl group, can also be predicted. The C17-ketone in the five-membered D-ring can be attacked by a reagent from the less-hindered α-face or the more-hindered β-face. Quantum chemical calculations can determine the transition state energies for both approaches. rug.nl The difference in these energies allows for a quantitative prediction of the ratio of the resulting stereoisomeric alcohol products. rsc.org Such predictive power is invaluable for designing synthetic routes to specific steroid isomers and for understanding the mechanisms of steroid-metabolizing enzymes. rug.nl

Table 2: Hypothetical Calculated Energy Barriers for Competing Reactions Note: This table illustrates how computational data can be used to predict reaction outcomes. The values are for demonstration purposes.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
Hydride attack at C3-ketone12.5Less favored kinetically.
Hydride attack at C17-ketone10.8More favored kinetically.
Attack on C17-ketone (α-face)10.8Favored pathway, leads to 17β-alcohol.
Attack on C17-ketone (β-face)13.2Disfavored due to steric hindrance.

Chemoinformatics Approaches for Estrane Library Design and Virtual Screening

Chemoinformatics provides a suite of computational tools to design and analyze large libraries of chemical compounds, a process central to modern drug discovery. nih.gov Starting with a core scaffold like this compound, chemoinformatics methods can be used to generate vast virtual libraries of derivatives and screen them for potential biological activity. researchgate.net

The process begins with the creation of a virtual library by computationally adding a variety of substituents at accessible positions on the estrane skeleton. This generates a large collection of theoretical molecules. This library is then subjected to a filtering process based on calculated physicochemical properties. Filters often include rules for "drug-likeness," such as Lipinski's Rule of Five, and predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to remove compounds with unfavorable profiles. nih.gov

The filtered library can then be subjected to virtual screening against a biological target of interest, such as a steroid receptor or enzyme. researchgate.net A common method is molecular docking, where each compound in the library is computationally "placed" into the binding site of the target protein. nih.govresearchgate.net A scoring function estimates the binding affinity for each compound, allowing the library to be ranked from most to least promising. researchgate.net The top-ranked compounds, identified through this in silico process, become high-priority candidates for chemical synthesis and subsequent experimental testing, significantly streamlining the discovery of new bioactive molecules. acs.org

Current Research Directions and Future Prospects in 5β Estr 1 Ene 3,17 Dione Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of complex steroidal frameworks such as (5β)-Estr-1-ene-3,17-dione is traditionally associated with multi-step processes that can be inefficient and generate significant waste. Current research is heavily focused on developing "green" and sustainable synthetic routes. researchgate.net These modern approaches aim to maximize reaction efficiency while minimizing environmental impact. dokumen.pub

Key sustainable methodologies being explored include:

Microwave-Assisted Synthesis : This technique uses microwave irradiation to accelerate chemical reactions. For steroid synthesis, it has been shown to be a convenient and effective method, often providing high yields in significantly shorter reaction times compared to conventional heating. researchgate.net

Transition Metal Catalysis : Catalytic processes are fundamental to green chemistry. dokumen.pub In steroid synthesis, transition metal complexes are used to facilitate reactions like carbonylation, which introduces new carbon-carbon bonds and functional groups with high selectivity and efficiency. rsc.org These methods are crucial for functionalizing the estrane (B1239764) skeleton in a controlled manner. dokumen.pubrsc.org

Microbial Biotransformations : Utilizing microorganisms or their enzymes for chemical transformations represents a highly sustainable approach. researchgate.net Fungi, for example, can perform highly specific reactions, such as hydroxylation at positions that are difficult to functionalize through traditional chemical means. This method operates under mild conditions and is recognized as an important tool in the pharmaceutical industry for producing steroid-based drugs. researchgate.net

These innovative strategies are moving the field away from classical methods that use stoichiometric reagents toward cleaner, catalytic alternatives. dokumen.pub

Sustainable MethodPrincipleAdvantage in Estrane SynthesisReference
Microwave-Assisted SynthesisUse of microwave irradiation to rapidly and uniformly heat reaction mixtures.Faster reaction times, increased yields, and cleaner reactions. researchgate.net researchgate.net
Transition Metal CatalysisEmployment of metal catalysts (e.g., palladium, rhodium) to enable new, highly selective bond formations.High efficiency and selectivity in functionalizing the steroid core, such as in carbonylation reactions. dokumen.pubrsc.org dokumen.pubrsc.org
Microbial BiotransformationUse of whole microorganisms or isolated enzymes to perform specific chemical reactions.High stereo- and regioselectivity under mild, environmentally friendly conditions (e.g., specific hydroxylations). researchgate.net researchgate.net

Exploration of Undiscovered Biochemical Pathways and Novel Enzyme Functions in Estrane Metabolism

The biological activity of a steroid is intrinsically linked to its metabolism. gfmer.ch Research into the biochemical pathways of estranes is focused on identifying new metabolites and understanding the function of the enzymes responsible for their transformation. The metabolism of C19 steroids, the class to which estranes belong, involves a series of enzymatic reactions, primarily oxidations and reductions. wikipedia.orgnih.gov

Key areas of exploration include:

Cytochrome P450 (CYP) Enzymes : These enzymes are central to steroid metabolism, catalyzing oxidative reactions like hydroxylation. wikipedia.orgnih.gov Investigating how specific CYP isozymes interact with estrane substrates helps to map out metabolic pathways and predict the formation of new, potentially active, metabolites. nih.gov

Reductases and Dehydrogenases : Enzymes such as 5α- and 5β-reductases are critical in steroid metabolism. The reduction of the A-ring in steroids is a key step that often leads to biologically inactive metabolites destined for excretion. nih.gov The 5β-configuration of this compound is a result of such enzymatic action. Other enzymes, like 17β-hydroxysteroid dehydrogenases, interconvert ketones and hydroxyl groups at the C17 position, regulating the activity of androgens and estrogens. gfmer.ch

Metabolite Identification : The search for previously unknown metabolites in biological fluids following the administration of parent compounds is ongoing. Low excreted amounts of certain metabolites, such as those from 5β-androst-1-ene-3,17-dione, make their detection and characterization challenging, requiring highly sensitive analytical techniques. fu-berlin.de

Understanding these enzymatic processes is crucial, as metabolism within target tissues can determine both the specificity and the magnitude of a steroid's effect. gfmer.ch

Advancements in Spectroscopic and Chromatographic Techniques for Trace Analysis and Structural Elucidation

The identification and quantification of this compound and related estrane metabolites, often present in trace amounts within complex biological matrices, demand highly sensitive and specific analytical methods. doi.org Continuous advancements in chromatography and spectroscopy are pivotal for this research. fiveable.me

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a cornerstone technique for steroid analysis. Capillary column GC-MS, in particular, has been successfully used for the detection of estrane derivatives in samples like horse urine. nih.gov The coupling of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry makes it ideal for confirmatory analysis of steroid residues. psu.edu

Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) is essential for separating non-volatile and thermally unstable compounds. fiveable.me LC methods have been developed for the simultaneous determination of multiple estrogens and progesterone (B1679170) in pharmaceutical preparations, showcasing their versatility. nih.gov Coupling LC with mass spectrometry (LC-MS) provides even greater sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an unparalleled tool for the complete structural elucidation of new compounds. cas.cz Techniques like 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY) are used to determine the precise structure and stereochemistry of synthesized or isolated estrane derivatives. cas.czmdpi.com For instance, NMR was the primary method used to monitor the sensitive reaction products from the epoxidation of estr-5(10)-ene-3,17-dione (B164560). cas.czresearchgate.net

TechniquePrimary Application in Estrane ResearchKey AdvantageReference
GC-MSDetection and confirmation of trace levels of steroid metabolites in biological fluids.High sensitivity and specificity for volatile compounds. nih.govpsu.edu nih.govpsu.edu
HPLC/LC-MSSeparation and quantification of complex mixtures of steroids, including non-volatile derivatives.Versatility for a wide range of compounds and high-throughput analysis. nih.gov nih.gov
NMR SpectroscopyUnambiguous structural and stereochemical elucidation of novel estrane compounds.Provides detailed information on molecular connectivity and 3D structure. cas.czmdpi.com cas.czmdpi.com

Design of Stereochemically Controlled Transformations in Complex Estrane Synthesis

The biological function of a steroid is critically dependent on its three-dimensional structure. Therefore, controlling the stereochemistry during the synthesis of complex molecules like this compound is of utmost importance. Research in this area focuses on developing reactions that create specific stereoisomers with high precision.

Examples of stereocontrolled transformations include:

Asymmetric Synthesis : This involves using chiral catalysts or reagents to favor the formation of one enantiomer over another. An asymmetric Michael addition was used in the total synthesis of natural estrone (B1671321), achieving extremely high enantiomeric purity. acs.org

Substrate-Controlled Reactions : The existing stereochemistry of the steroid nucleus can direct the outcome of subsequent reactions. For example, the epoxidation of estr-5(10)-ene-3,17-dione surprisingly yields the 5β,10β-epoxide as the major product, a result explained by the conformational stability of the transition state leading to this isomer. researchgate.net

Radical-Mediated Cascade Reactions : Novel strategies involving radical cyclizations have been developed to construct the polycyclic ring system of estranes in a single step with defined stereochemistry. pnas.org

Stereospecific Reductions and Inversions : Specific reagents can be used to control the stereochemical outcome of reductions. For example, K-Selectride was used for the stereoselective reduction of the C3-ketone in 5β-Estrane-3,17-dione to yield the 3β-hydroxy derivative. juniperpublishers.com In some cases, unusual inversions of configuration, such as from a 3β-hydroxy to a 3α-hydroxy group, can be achieved under specific reaction conditions. juniperpublishers.com

The ability to selectively synthesize a desired stereoisomer is crucial for studying structure-activity relationships and developing potent and specific biologically active molecules. arkat-usa.org

Interdisciplinary Approaches Integrating Chemical Synthesis, Enzymology, and Computational Chemistry for Estrane Research

The complexity of steroid science necessitates a multidisciplinary approach, where different scientific fields converge to solve challenging problems. The integration of chemical synthesis, enzymology, and computational chemistry has become a powerful paradigm in modern estrane research. researchgate.netscispace.com

This integrated approach typically follows a cycle:

Computational Design : Molecular modeling and docking studies are used to predict how potential estrane derivatives might interact with a biological target, such as an enzyme or receptor. nih.govacademie-sciences.fr Computational chemistry can model the binding pocket and predict the affinity of novel structures, guiding the design of new drug candidates. nih.govacs.org

Chemical Synthesis : Guided by computational predictions, chemists synthesize the target estrane molecules. This often involves developing novel synthetic routes or adapting existing ones to create the desired structures with specific stereochemistry. academie-sciences.fracs.orgacs.org

Enzymatic and Biological Evaluation : The newly synthesized compounds are then tested for their biological activity using in vitro enzyme assays or cell-based models. doi.orgresearchgate.net This step validates the computational predictions and provides crucial data on the compound's potency and mechanism of action.

Iterative Refinement : The experimental results are used to refine the computational models. This feedback loop leads to a deeper understanding of the structure-activity relationships and allows for the design of next-generation compounds with improved properties. acs.org

This synergy is evident in studies on C7-substituted estranes and in the development of new enzyme inhibitors, where computational studies help explain experimental findings and guide further synthetic efforts. researchgate.netscispace.comacs.org Such interdisciplinary collaborations are essential for advancing the field and translating basic research into practical applications. lu.sefrontiersin.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (5β)-Estr-1-ene-3,17-dione in laboratory settings?

  • Methodological Answer : A four-step synthesis starting from 17β-acetoxy-5α-androstan-3-one (stanolone acetate) has been optimized to produce 5β-androst-1-ene-3,17-dione, a structurally related compound, in high yield. This method involves oxidation and dehydrogenation steps, with critical attention to reaction conditions (e.g., temperature, catalysts) to minimize side products . For estrane derivatives, analogous protocols may require modifications to the steroidal backbone to account for C18 vs. C19 frameworks.

Q. How can researchers identify and quantify this compound in biological samples?

  • Methodological Answer : Thin-layer chromatography (TLC) coupled with chemical extraction and separation is a foundational technique for preliminary identification . For precise quantification, isotope ratio mass spectrometry (IRMS) methods are recommended, particularly for distinguishing endogenous vs. exogenous sources. IRMS can resolve carbon isotope ratios (CIR) with a precision of ±0.3‰, critical for doping control or metabolic studies .

Q. What is the biological significance of this compound in steroidogenesis or disease models?

  • Methodological Answer : This compound is implicated as a precursor in estrone biosynthesis via 19-hydroxylation pathways. In rat mammary tumors, it was identified alongside estrone, suggesting localized steroidogenesis in non-endocrine tissues . Researchers should validate its role using in vitro enzyme assays (e.g., 19-hydroxylase activity) and tissue-specific knockout models.

Advanced Research Questions

Q. What challenges arise in distinguishing this compound from its structural isomers during analytical characterization?

  • Methodological Answer : Structural isomers (e.g., 5α-androst-1-ene-3,17-dione) require high-resolution techniques like nuclear magnetic resonance (NMR) or tandem mass spectrometry (MS/MS). For example, 1^1H NMR chemical shifts at δ 5.6–6.0 ppm differentiate 1-ene vs. 4-ene configurations . Cross-validation with synthetic standards is essential to avoid misidentification.

Q. How do enzymatic pathways involving this compound vary across tissues or species?

  • Methodological Answer : Comparative studies using microsomal fractions from liver, adrenal, or tumor tissues can reveal tissue-specific metabolism. For instance, rat mammary tumors show unique 19-hydroxylation activity absent in normal mammary tissue . Transcriptomic profiling (e.g., RNA-seq) of steroidogenic enzymes (CYP19A1, HSD17B) further clarifies species-specific pathways .

Q. What methodologies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often stem from differences in extraction protocols or analytical sensitivity. Systematic meta-analyses should compare:

  • Extraction efficiency : Use of organic solvents (e.g., dichloromethane vs. ethyl acetate) .
  • Detection limits : LC-MS/MS (ng/mL) vs. immunoassays (µg/mL) .
  • Biological matrices : Plasma vs. tissue homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.